molecular formula C9H11N3 B1344295 2-(1H-indazol-3-yl)ethanamine CAS No. 6814-68-2

2-(1H-indazol-3-yl)ethanamine

Cat. No.: B1344295
CAS No.: 6814-68-2
M. Wt: 161.2 g/mol
InChI Key: YTADWSDGULTVBB-UHFFFAOYSA-N
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Description

2-(1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring structure. This particular compound features an ethanamine group attached to the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

2-(1H-indazol-3-yl)ethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thereby exhibiting anti-inflammatory properties . Additionally, this compound has shown potential in inhibiting certain kinases, which are enzymes that play a pivotal role in cell signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, this compound can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX-2 results in the inhibition of this enzyme, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory and anticancer properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, some toxic or adverse effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . These interactions can influence metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific tissues, influencing its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, thereby influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indazol-3-yl)ethanamine typically involves the formation of the indazole ring followed by the introduction of the ethanamine group. One common method includes the cyclization of o-aminobenzylamines with hydrazine derivatives under acidic conditions. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole core .

Industrial Production Methods: Industrial production of indazole derivatives often employs high-yielding catalytic processes. For instance, the Cu(OAc)2-catalyzed synthesis of indazoles using oxygen as the terminal oxidant has been reported to provide good yields with minimal byproducts . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include N-oxides, substituted indazoles, and reduced amine derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, some indazole derivatives are known to inhibit cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivative.

Comparison with Similar Compounds

    1H-indazole: A basic indazole structure without additional functional groups.

    2H-indazole: Another tautomeric form of indazole.

    3H-indazole: A less common tautomeric form.

Comparison: 2-(1H-indazol-3-yl)ethanamine is unique due to the presence of the ethanamine group, which imparts distinct chemical and biological properties. Compared to 1H-indazole and its tautomers, this compound exhibits enhanced reactivity and potential for functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(2H-indazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTADWSDGULTVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627219
Record name 2-(2H-Indazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6814-68-2
Record name 2-(2H-Indazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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